3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride
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Overview
Description
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 885281-16-3 . It has a molecular weight of 199.26 . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .
Physical And Chemical Properties Analysis
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a solid, semi-solid, liquid, or lump substance . .Scientific Research Applications
Anticancer Activities
The compound has shown potential in the field of cancer research. Derivatives of the compound have been synthesized and evaluated for their anticancer activities . For instance, 2-phenyl-5,6,7,8-tetrahydroimidazo derivatives bearing sulfonamides were found to exhibit excellent activities against MCF-7 and SK-MEL-28 cancer cell lines .
Molecular Docking Studies
Molecular docking studies of the compound have been conducted. These studies showed a strong binding with some kinases, which are linked to MCF-7 and SK-MEL-28 cancer cell lines .
Antimicrobial Features
Imidazo pyridine derivatives, which include the compound , have been explored for their antimicrobial features .
Synthesis and Characterization
The compound can be synthesized and characterized using various techniques such as 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry .
Structure-Activity Relationship Studies
Structure-activity relationship studies of the prepared compounds have shown that the anticancer activity in compound 4e against the MCF-7 cell line, increased when electron-donating groups, OMe and Cl, are present at ortho and meta positions of the phenyl moiety .
Drug Discovery Programs
Triazolo pyrazine derivatives, which include the compound , have a wide range of biological activities, such as antidiabetic, anti-platelet aggregations, anti-fungal, anti-bacterial, anti-malarial, anti-tubercular, and anticonvulsant properties . These properties make them important in drug discovery programs .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)12-14-9-11-8-13-6-7-15(11)12;/h1-5,9,13H,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFFIVQUKMEKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC=CC=C3)CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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